

Application Note and Protocol: Preparation of Ac-Gly-Lys-OMe Acetate Solution

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ac-Gly-Lys-OMe acetate

Cat. No.: B080043

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Audience: Researchers, scientists, and drug development professionals.

Introduction

N α -Acetyl-glycyl-L-lysine methyl ester acetate salt (**Ac-Gly-Lys-OMe acetate**) is a synthetic peptide derivative commonly utilized as a substrate in various biochemical assays.^[1] Its primary application lies in the study of serine proteases such as urokinase, thrombin, plasmin, and trypsin, where it serves as a substrate to characterize enzyme activity and the effects of inhibitors.^{[1][2]} This document provides a detailed protocol for the preparation of **Ac-Gly-Lys-OMe acetate** solutions for use in research and drug development settings.

Physicochemical Properties

A summary of the key physicochemical properties of **Ac-Gly-Lys-OMe acetate** is presented in the table below. This information is crucial for accurate solution preparation and storage.

Property	Value	References
Synonyms	Ac-Gly-Lys-OMe acetate, AGLME, G-K Peptide, α-N-Acetylglycyl-L-Lysine Methyl Ester Acetate	[2] [3] [4]
Molecular Formula	C ₁₁ H ₂₁ N ₃ O ₄ ·C ₂ H ₄ O ₂	[3]
Molecular Weight	319.36 g/mol	[3]
Appearance	White to off-white crystalline solid/powder	[3] [5]
Purity	≥95-99%	[2] [3]
Solubility	Soluble in Phosphate-Buffered Saline (PBS) at pH 7.2 (10 mg/mL)	[1] [2]
Melting Point	137 - 139 °C	[3]
Storage Conditions	Store at 2 - 8°C or <-15°C	[3] [4]

Experimental Protocol: Ac-Gly-Lys-OMe Acetate Solution Preparation

This protocol outlines the steps for preparing a stock solution of **Ac-Gly-Lys-OMe acetate**. The final concentration of the stock solution can be adjusted based on specific experimental requirements.

3.1. Materials

- Nα-Acetyl-glycyl-L-lysine methyl ester acetate salt (**Ac-Gly-Lys-OMe acetate**)
- Phosphate-Buffered Saline (PBS), pH 7.2
- Deionized water (if applicable)
- Appropriate solvent (e.g., DMSO, if required for the specific experiment)

- Vortex mixer
- Calibrated analytical balance
- Sterile microcentrifuge tubes or vials
- Serological pipettes and pipette aid
- Micropipettes and sterile tips

3.2. Procedure

3.2.1. Calculating the Required Mass of **Ac-Gly-Lys-OMe Acetate**

To prepare a stock solution of a desired concentration, use the following formula:

$$\text{Mass (g)} = \text{Desired Concentration (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$$

- Example Calculation for a 10 mM Stock Solution in 10 mL of PBS:
 - Desired Concentration: 10 mM = 0.01 mol/L
 - Volume: 10 mL = 0.01 L
 - Molecular Weight: 319.36 g/mol
 - Mass (g) = 0.01 mol/L x 0.01 L x 319.36 g/mol = 0.031936 g = 31.94 mg

3.2.2. Step-by-Step Solution Preparation

- Weighing: Accurately weigh the calculated amount of **Ac-Gly-Lys-OMe acetate** powder using a calibrated analytical balance.
- Solubilization: Transfer the weighed powder into a sterile tube or vial of appropriate volume.
- Solvent Addition: Add the desired volume of PBS (pH 7.2) or other appropriate solvent to the tube. For a 10 mg/mL solution, this would be 1 mL of solvent for every 10 mg of powder.[\[2\]](#)

- **Dissolving:** Close the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary, but stability at elevated temperatures should be considered.
- **Sterilization (Optional):** If required for downstream applications, the solution can be sterile-filtered through a 0.22 μm syringe filter.
- **Storage:** Store the prepared stock solution at 2 - 8°C for short-term use. For long-term storage, it is recommended to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or colder.

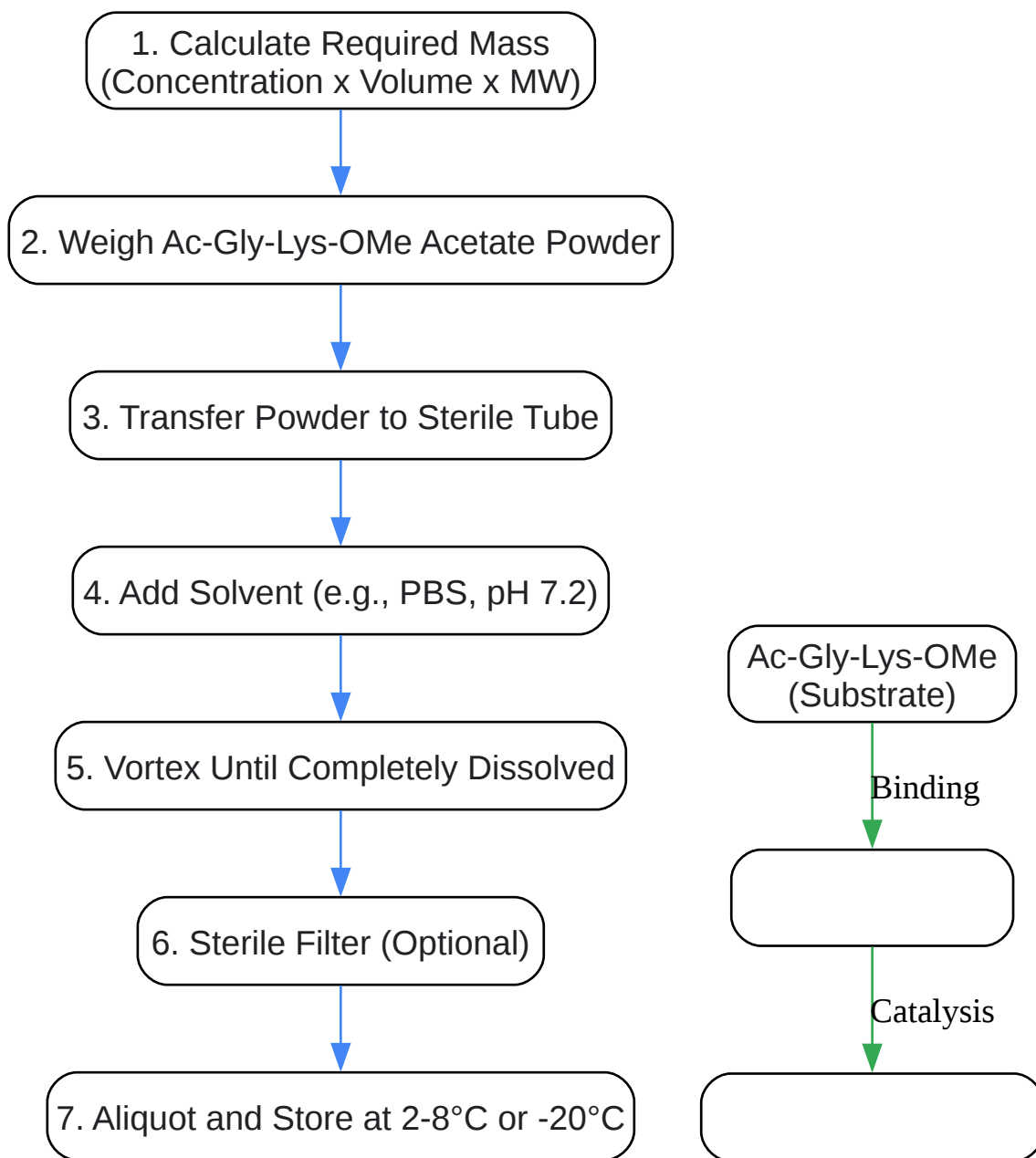
Application Example: Urokinase Activity Assay

Ac-Gly-Lys-OMe acetate is frequently used as a substrate to measure the enzymatic activity of urokinase.^{[1][5][6]} A typical assay involves the following steps:

- Prepare a stock solution of **Ac-Gly-Lys-OMe acetate** in PBS (e.g., 10 mg/mL) as described above.^[5]
- Prepare a stock solution of urokinase in PBS at a suitable concentration.^[5]
- In a 96-well microplate, add PBS to each well.^[5]
- Add the urokinase solution to the sample wells and PBS to the control wells.^[5]
- Initiate the reaction by adding the **Ac-Gly-Lys-OMe acetate** solution to all wells.^[5]
- Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).^[5]
- The hydrolysis of the methyl ester can be monitored by measuring the change in pH or by using a coupled colorimetric assay.^[5]

Visual Workflow and Signaling Pathway Diagrams

5.1. Experimental Workflow for **Ac-Gly-Lys-OMe Acetate** Solution Preparation



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